N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide
Description
N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl ring and a 4-[(methylcarbamoyl)methyl]phenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-21-15(23)9-11-5-7-14(8-6-11)22-16(24)12-3-2-4-13(10-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGDERANVHDROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as benzanilides. These compounds are often involved in interactions with various proteins and enzymes, which could potentially be the targets of F5097-1234.
Mode of Action
Benzanilides, the class of compounds to which f5097-1234 belongs, typically interact with their targets through the formation of hydrogen bonds and hydrophobic interactions. This interaction can lead to changes in the conformation and function of the target proteins or enzymes, thereby affecting their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Trifluoromethyl Position : The target compound’s 3-CF₃ group aligns with analogs like Compounds 18, 20, and Flutolanil. However, Flutolanil’s 2-CF₃ substitution correlates with pesticidal activity, suggesting positional effects on target selectivity .
Pyridinyloxy-phenylaminomethyl (Compound 20): Incorporation of a pyridine ring may enhance π-π stacking with aromatic residues in enzyme binding pockets . Sulfamoyl/Chloropropoxy (Compound 64): Bulky, electron-withdrawing groups may reduce membrane permeability but improve target affinity .
Thermal Stability : Compounds 18 and 20 exhibit melting points >160°C, indicative of crystalline stability, likely due to rigid aromatic systems and intermolecular hydrogen bonding .
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